molecular formula C21H20N2O2 B5690807 1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide

1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide

Cat. No.: B5690807
M. Wt: 332.4 g/mol
InChI Key: BADGEKLDZMXLKN-UHFFFAOYSA-N
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Description

1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific synthetic route and reaction conditions for this compound can vary, but typically involve the coupling of a piperidine derivative with a benzoyl chloride derivative in the presence of a base and a palladium catalyst.

Chemical Reactions Analysis

1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(2-phenylethynyl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c22-20(24)18-11-13-23(14-12-18)21(25)19-8-4-7-17(15-19)10-9-16-5-2-1-3-6-16/h1-8,15,18H,11-14H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADGEKLDZMXLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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